molecular formula C17H24F6N2O2 B6096628 N-(2-{[2-(ADAMANTAN-1-YLOXY)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL)ACETAMIDE

N-(2-{[2-(ADAMANTAN-1-YLOXY)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL)ACETAMIDE

Cat. No.: B6096628
M. Wt: 402.4 g/mol
InChI Key: WGZALXGQVKMDGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[2-(ADAMANTAN-1-YLOXY)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL)ACETAMIDE: is a complex organic compound characterized by its unique structure, which includes an adamantane moiety, a hexafluoropropanyl group, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(ADAMANTAN-1-YLOXY)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL)ACETAMIDE typically involves multiple steps:

    Formation of the Adamantane Derivative: The initial step involves the preparation of the adamantane derivative, which is achieved through the reaction of adamantane with a suitable halogenating agent to form an adamantyl halide.

    Ether Formation: The adamantyl halide is then reacted with an ethylene glycol derivative to form the adamantane-1-yloxyethyl intermediate.

    Amidation: The intermediate is then reacted with hexafluoropropanamide under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the hexafluoropropanyl group, potentially leading to the formation of partially or fully reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, resulting in the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under mild to moderate conditions.

Major Products

The major products formed from these reactions include hydroxylated adamantane derivatives, reduced hexafluoropropanyl compounds, and various substituted acetamides.

Scientific Research Applications

Chemistry

In chemistry, N-(2-{[2-(ADAMANTAN-1-YLOXY)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL)ACETAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a drug candidate. Its structural features suggest it may interact with specific biological targets, making it a candidate for further pharmacological studies.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with biological molecules could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-{[2-(ADAMANTAN-1-YLOXY)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL)ACETAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to enhance the stability and bioavailability of compounds, while the hexafluoropropanyl group can modulate the compound’s lipophilicity and metabolic stability. The acetamide group allows for hydrogen bonding interactions with biological molecules, potentially leading to specific binding and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[2-(ADAMANTAN-1-YLOXY)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL)ACETAMIDE stands out due to its combination of an adamantane moiety, a hexafluoropropanyl group, and an acetamide functional group. This unique structure imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-[2-(1-adamantyloxy)ethylamino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F6N2O2/c1-10(26)25-15(16(18,19)20,17(21,22)23)24-2-3-27-14-7-11-4-12(8-14)6-13(5-11)9-14/h11-13,24H,2-9H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZALXGQVKMDGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(F)(F)F)(C(F)(F)F)NCCOC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.